molecular formula C9H7BrO3 B8753613 6-Bromo-7-hydroxychroman-2-one CAS No. 1193834-75-1

6-Bromo-7-hydroxychroman-2-one

カタログ番号: B8753613
CAS番号: 1193834-75-1
分子量: 243.05 g/mol
InChIキー: UCKCSVJDIQOXSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-7-hydroxychroman-2-one is a derivative of chromanone . Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .


Molecular Structure Analysis

The structure of chromanone derivatives has been studied extensively. For instance, a study on (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4 (1H)-one, a quinolone derivative holding tosyl group, was characterized by FTIR, NMR, HRMS, and X-ray diffraction techniques .


Chemical Reactions Analysis

In one study, ceramides were synthesized conjugated to a (6-bromo-7-hydroxycoumarin-4-yl)methyl group . Another study reported the synthesis of coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles from 6-bromo-3-(3-(dimethylamino)acryloyl)-2 H-chromen-2-one .

Safety and Hazards

The safety data sheet for 6-Bromo-2-naphthol, a compound with a similar bromo group, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

Given the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and contribute to drug designing and development .

特性

CAS番号

1193834-75-1

分子式

C9H7BrO3

分子量

243.05 g/mol

IUPAC名

6-bromo-7-hydroxy-3,4-dihydrochromen-2-one

InChI

InChI=1S/C9H7BrO3/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h3-4,11H,1-2H2

InChIキー

UCKCSVJDIQOXSK-UHFFFAOYSA-N

正規SMILES

C1CC(=O)OC2=CC(=C(C=C21)Br)O

製品の起源

United States

Synthesis routes and methods I

Procedure details

6-Bromo-7-(2,3-dihydro-1H-inden-2-yloxy)chroman-2-one (1.25 g, Intermediate 5) can be obtained from Intermediate 2 (1.0 g) and 2-hydroxyindane (henceforth abbreviated as “sm5”, 830 mg, LANC) according to the method of Example 1-1-2, Step B. The title compound was obtained (yield: 690 mg) from Intermediate 5 (500 mg) according to the method of Example 1-1-2, Step C.
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Intermediate 1 (20 g) in acetonitrile (50 ml) was added with N-bromosuccinimide (20 g, WAKO) under ice cooling, and stirred for 10 minutes under ice cooling, and then stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and then recrystallized from acetonitrile to obtain the title compound (15 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。